Bis(2-ethoxyethyl) fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethoxyethyl) fumarate: is an organic compound with the chemical formula C12H20O6 . It is a diester of fumaric acid and 2-ethoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) fumarate is typically synthesized through the esterification reaction between fumaric acid and 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, fumaric acid and 2-ethoxyethanol, are mixed in the presence of an acid catalyst. The reaction is carried out in a continuous reactor system to ensure high yield and efficiency. The product is then separated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethoxyethyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides
Scientific Research Applications
Chemistry: Bis(2-ethoxyethyl) fumarate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. It is also used as a substrate in biochemical assays.
Medicine: this compound has potential applications in drug delivery systems. Its ester groups can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials .
Mechanism of Action
The mechanism of action of bis(2-ethoxyethyl) fumarate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release fumaric acid and 2-ethoxyethanol. Fumaric acid is known to participate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway in cellular respiration. The released 2-ethoxyethanol can act as a solvent and participate in various biochemical reactions .
Comparison with Similar Compounds
Bis(2-ethylhexyl) fumarate: This compound is similar in structure but has longer alkyl chains, making it more hydrophobic.
Diethyl fumarate: This compound has shorter alkyl chains and different solubility properties.
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis, it has different pharmacological properties compared to bis(2-ethoxyethyl) fumarate
Uniqueness: this compound is unique due to its specific ester groups, which provide distinct solubility and reactivity properties. Its ability to undergo hydrolysis and release fumaric acid makes it valuable in various biochemical and industrial applications .
Properties
CAS No. |
623-90-5 |
---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
InChI Key |
FAOJZHMRXJJQCB-AATRIKPKSA-N |
Isomeric SMILES |
CCOCCOC(=O)/C=C/C(=O)OCCOCC |
Canonical SMILES |
CCOCCOC(=O)C=CC(=O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.